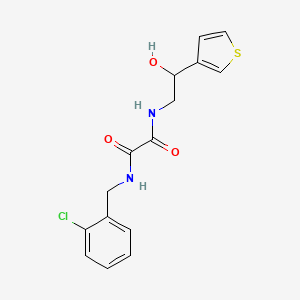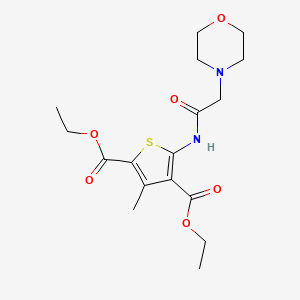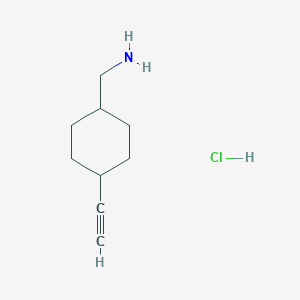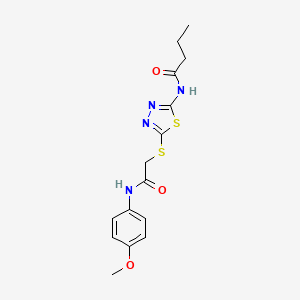
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide have been studied in vitro and in animal models. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to reduce the production of certain cytokines that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the scientific research on 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide. One direction is to study its potential therapeutic applications in vivo, using animal models. Another direction is to investigate its mechanism of action in more detail, to better understand its biochemical and physiological effects. Additionally, researchers can explore the potential of this compound as a lead compound for the development of new drugs with anticancer and anti-inflammatory properties.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has been achieved using different methods. One such method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-methoxyethylamine and thiophen-3-ylmethanamine in the presence of a base. Another method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-methoxyethylamine and thiophen-3-ylmethanamine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
The scientific research on 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has focused on its potential therapeutic applications. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models.
Propiedades
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S2/c1-12-14(16)4-3-5-15(12)22(18,19)17(7-8-20-2)10-13-6-9-21-11-13/h3-6,9,11H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDAKRPJVQCOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N(CCOC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[5-(4-Methoxyphenyl)-1-(methylsulfonyl)(2-pyrazolin-3-yl)]phenyl}(methylsul fonyl)amine](/img/structure/B2900376.png)
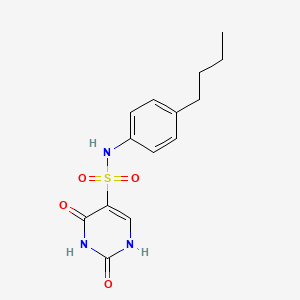
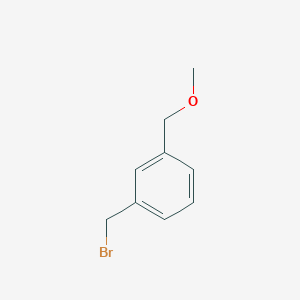
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2900380.png)
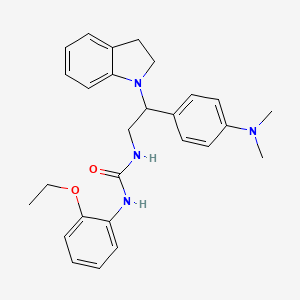

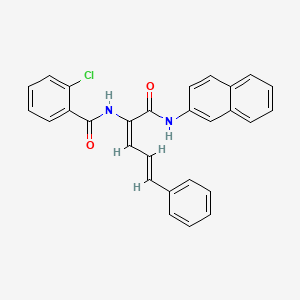
![2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2900388.png)
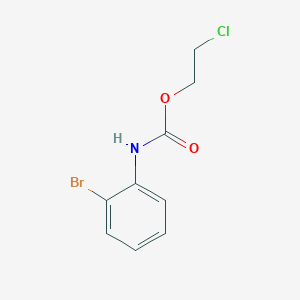
![N-(Cyanomethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide](/img/structure/B2900391.png)
